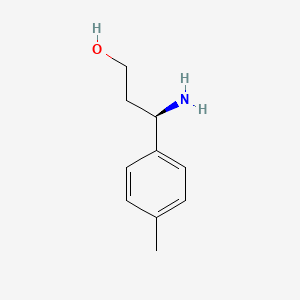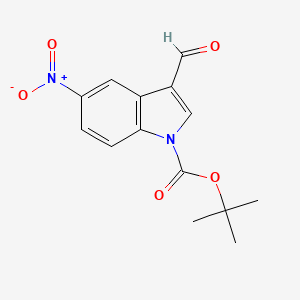
2-アミノ-5-ブロモ-4-クロロ-3-ニトロピリジン
概要
説明
2-Amino-5-bromo-4-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C5H3BrClN3O2 and its molecular weight is 252.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-4-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬研究
2-アミノ-5-ブロモ-4-クロロ-3-ニトロピリジン: は、製薬研究において貴重な中間体です。さまざまな薬理活性化合物の合成に使用されます。 たとえば、キナーゼ阻害剤の開発における前駆体として使用でき、キナーゼ阻害剤は細胞の成長と増殖を調節できるため、がん治療に不可欠です .
農薬開発
農薬業界では、この化合物は、新規の殺虫剤や除草剤の製造に使用されます。 その誘導体は、特定の害虫や雑草を標的にするように設計できるため、作物の収量を増やし、持続可能な農業慣行に貢献できます .
染料合成
この化学物質は、染料や顔料の製造における中間体として役立ちます。 反応性部位があるため、簡単に修飾して、繊維やインク用のさまざまな色を生成できます .
有機合成
有機合成における構成要素として、2-アミノ-5-ブロモ-4-クロロ-3-ニトロピリジン は、複雑な有機分子の構築に関与しています。 特に、多くの有機分子におけるコア構造である複素環化合物の構築に役立ちます .
材料科学
材料科学では、この化合物の誘導体は、半導体特性が調査されており、電子デバイスの構成要素の製造に適用できます。 さらに、その誘導体は、太陽電池や有機発光ダイオード(OLED)での潜在的な用途について調査されています .
分析化学
この化合物は、分析化学で、新しい分析方法を開発するための標準物質または試薬として使用できます。 特に、クロマトグラフィーや分光法で、他の物質を識別および定量化するのに役立ちます .
生化学
生化学では、2-アミノ-5-ブロモ-4-クロロ-3-ニトロピリジン は、タンパク質相互作用と酵素活性を研究するために使用されます。 酵素反応における基質または阻害剤として作用し、生物学的経路とメカニズムを解明するのに役立ちます .
環境科学
環境科学の研究では、この化合物を用いて、その分解と環境への影響を理解しています。 関連する化学物質の使用に関連する生態学的リスクを評価し、潜在的な害を軽減するための生分解戦略を開発するのに役立ちます .
生化学分析
Biochemical Properties
2-Amino-5-bromo-4-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, 2-Amino-5-bromo-4-chloro-3-nitropyridine can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 2-Amino-5-bromo-4-chloro-3-nitropyridine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-Amino-5-bromo-4-chloro-3-nitropyridine can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death .
Molecular Mechanism
At the molecular level, 2-Amino-5-bromo-4-chloro-3-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 2-Amino-5-bromo-4-chloro-3-nitropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-bromo-4-chloro-3-nitropyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Amino-5-bromo-4-chloro-3-nitropyridine can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromo-4-chloro-3-nitropyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, 2-Amino-5-bromo-4-chloro-3-nitropyridine can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
2-Amino-5-bromo-4-chloro-3-nitropyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. Additionally, 2-Amino-5-bromo-4-chloro-3-nitropyridine can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2-Amino-5-bromo-4-chloro-3-nitropyridine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of 2-Amino-5-bromo-4-chloro-3-nitropyridine can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-Amino-5-bromo-4-chloro-3-nitropyridine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Amino-5-bromo-4-chloro-3-nitropyridine can affect its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
5-bromo-4-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCPXIDEMLKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670259 | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-95-7 | |
| Record name | 5-Bromo-4-chloro-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942947-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)






